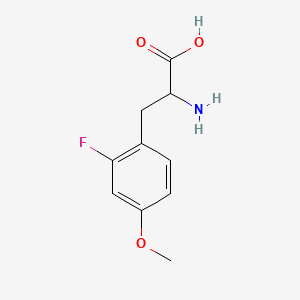

2-Fluoro-4-methoxy-DL-phenylalanine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(2-fluoro-4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO3/c1-15-7-3-2-6(8(11)5-7)4-9(12)10(13)14/h2-3,5,9H,4,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPRRDCRYBYGCQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CC(C(=O)O)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Enantioselective Approaches for 2 Fluoro 4 Methoxy Dl Phenylalanine and Its Stereoisomers

Historical and Classical Synthetic Routes to 2-Fluoro-4-methoxy-DL-phenylalanine

The classical approach to synthesizing this compound involves a multi-step process starting from readily available precursors. This racemic synthesis provides the foundation for obtaining the target amino acid.

A key precursor for the synthesis of this compound is 2-fluoro-4-methoxytoluene. The synthesis of this precursor begins with 2-amino-4-nitrotoluene, which undergoes a series of transformations. acs.org The initial step involves a diazotization reaction to form 2-methyl-5-nitrobenzenediazonium (B13748330) fluoroborate. acs.org This intermediate is then thermally decomposed to yield 2-fluoro-4-nitrotoluene. acs.org Subsequent reduction of the nitro group affords 2-fluoro-4-aminotoluene, which is then converted to 2-fluoro-4-hydroxytoluene. acs.org Finally, methylation of the hydroxyl group provides the desired precursor, 2-fluoro-4-methoxytoluene. acs.org

From 2-fluoro-4-methoxytoluene, the synthesis proceeds through oxidation to 2-fluoro-4-methoxybenzoic acid, followed by conversion to the corresponding acyl chloride, 2-fluoro-4-methoxybenzoyl chloride. acs.org This is then transformed into 2-fluoro-4-methoxybenzyl chloride, a crucial intermediate for the final steps of the amino acid synthesis. acs.org

The established method for synthesizing this compound, as described by Bennett and Niemann, utilizes a malonic ester synthesis approach. acs.org The pathway commences with the condensation of 2-fluoro-4-methoxybenzyl chloride with diethyl α-acetamidomalonate. acs.org This reaction yields diethyl α-acetamido-α-(2-fluoro-4-methoxybenzyl)malonate. acs.org

| Intermediate | Reaction Step | Yield (%) |

| 2-methyl-5-nitrobenzenediazonium fluoroborate | Diazotization of 2-amino-4-nitrotoluene | 92 |

| 2-fluoro-4-nitrotoluene | Thermal decomposition | 58 |

| 2-fluoro-4-aminotoluene | Reduction of nitro group | 93 |

| 2-fluoro-4-hydroxytoluene | Conversion from amino group | 86 |

| 2-fluoro-4-methoxytoluene | Methylation of hydroxyl group | 85 |

| 2-fluoro-4-methoxybenzoic acid | Oxidation of methyl group | 55 |

| 2-fluoro-4-methoxybenzoyl chloride | Chlorination of carboxylic acid | 97 |

| 2-fluoro-4-methoxybenzyl chloride | Not specified | 81 |

| diethyl α-acetamido-α-(2-fluoro-4-methoxybenzyl)malonate | Condensation with diethyl α-acetamidomalonate | 85 |

| N-acetyl-2-fluoro-4-methoxy-DL-phenylalanine | Hydrolysis and decarboxylation | Not specified |

| This compound | Deacetylation | 63 |

Asymmetric Synthesis of Chiral 2-Fluoro-4-methoxy-phenylalanine Derivatives

The biological activity of amino acids is often stereospecific. Therefore, the development of asymmetric synthetic routes to obtain enantiomerically pure 2-Fluoro-4-methoxy-phenylalanine is of significant interest.

Enantioselective catalysis offers a direct method for preparing chiral amino acids. Chiral Brønsted acids have been utilized to catalyze the aza-Michael addition to fluoroalkenyl heterocycles, leading to a prochiral enamine intermediate that undergoes asymmetric protonation. nih.gov This method generates a C-F stereocenter with high enantioselectivity. nih.gov While this has been applied to heterocyclic vicinal fluoroamines, the principle could be adapted for the synthesis of chiral 2-Fluoro-4-methoxy-phenylalanine. nih.gov Another approach involves the use of Ni(II) complexes of Schiff bases derived from chiral ligands and glycine (B1666218), which can be alkylated with fluorinated benzyl (B1604629) halides to produce enantiomerically enriched fluorinated phenylalanine derivatives. nih.gov

Enzymatic methods provide a powerful tool for the resolution of racemic mixtures of amino acids. Phenylalanine ammonia (B1221849) lyases (PALs) can catalyze the amination of cinnamic acids to produce L-phenylalanine analogs. frontiersin.orgnih.gov A chemoenzymatic deracemization process, coupling PAL amination with stereoselective oxidation and nonselective reduction, has been developed for the synthesis of D-phenylalanines in high yield and excellent optical purity. nih.gov This methodology could potentially be applied to a racemic mixture of this compound to selectively obtain either the D- or L-enantiomer.

Regioselective Fluorination Strategies for Phenylalanine Derivatives

Regioselective fluorination is a critical aspect of synthesizing specifically substituted phenylalanine analogs. Various strategies have been developed to control the position of fluorine atom introduction onto the phenyl ring.

One common approach involves the use of electrophilic fluorinating agents. For instance, the direct fluorination of 4-borono-ʟ-phenylalanine with reagents like [¹⁸F]AcOF or [¹⁸F]F₂ has been employed to produce radiolabeled 2-[¹⁸F]-fluoro-ʟ-phenylalanine. nih.gov This method highlights the use of a directing group (boronic acid) to achieve regioselectivity.

Another strategy is the Schiemann reaction, which is utilized in the synthesis of this compound. acs.org This reaction involves the thermal decomposition of a diazonium fluoroborate intermediate, leading to the regioselective introduction of a fluorine atom. acs.org

Furthermore, transition-metal-catalyzed reactions offer powerful tools for regioselective fluorination. While not directly applied to this compound in the provided context, methods like palladium-catalyzed cross-coupling reactions between organozinc iodides and aryl halides are used for preparing other protected fluorinated phenylalanine analogues. nih.gov These catalytic systems can provide high regioselectivity based on the nature of the catalyst, ligands, and substrates. nih.govbohrium.com The choice of the specific synthetic route and fluorination method depends on the desired substitution pattern and the availability of starting materials.

Advanced Synthetic Innovations for Fluorinated Phenylalanine Analogs

The field of fluorinated amino acid synthesis is continually evolving, with new and advanced methods being developed to improve efficiency, stereoselectivity, and the diversity of accessible analogs. researchgate.netresearchgate.net

Enantioselective Approaches: A significant area of innovation lies in the development of enantioselective syntheses to obtain stereochemically pure L- or D-fluorinated phenylalanines. One notable method involves the alkylation of a chiral glycine equivalent. For example, a Ni(II) complex of a Schiff base derived from glycine can be alkylated with fluorine-containing benzyl chlorides to afford enantiomerically enriched (S)-fluorinated phenylalanine derivatives. nih.gov

Another powerful technique is the use of chiral auxiliaries. For instance, a chiral auxiliary can be used to direct the stereoselective alkylation to synthesize specific enantiomers of fluorinated phenylalanine derivatives. nih.gov Asymmetric hydrogenation is another key strategy, where prochiral precursors are converted to chiral products with high enantioselectivity using chiral catalysts. rsc.org

Novel Fluorinating Reagents and Catalysts: The development of new fluorinating reagents has expanded the scope of fluorination reactions. Reagents like Selectfluor® are used for electrophilic fluorination under various conditions. mdpi.com For example, the α-fluorination of a phenylalanine derivative has been achieved using Selectfluor in the presence of a copper catalyst and a chiral ligand. nih.gov

Table 1: Synthetic Data for this compound and Intermediates acs.org

| Compound Name | Starting Material | Reagent(s) | Yield (%) |

| 2-Fluoro-4-nitrotoluene | 2-Methyl-5-nitrobenzenediazonium fluoroborate | Thermal decomposition | 93% |

| 2-Fluoro-4-aminotoluene | 2-Fluoro-4-nitrotoluene | Not specified | 86% |

| 2-Fluoro-4-hydroxytoluene | 2-Fluoro-4-aminotoluene | Not specified | 85% |

| 2-Fluoro-4-methoxytoluene | 2-Fluoro-4-hydroxytoluene | Not specified | 55% |

| 2-Fluoro-4-methoxybenzoic acid | 2-Fluoro-4-methoxytoluene | Not specified | 97% |

| 2-Fluoro-4-methoxybenzoyl chloride | 2-Fluoro-4-methoxybenzoic acid | Not specified | Not specified |

| 2-Fluoro-4-methoxybenzyl chloride | 2-Fluoro-4-methoxybenzoyl chloride | Not specified | 81% |

| Diethyl α-acetamido-α-(2-fluoro-4-methoxybenzyl)-malonate | 2-Fluoro-4-methoxybenzyl chloride | Not specified | 85% |

| N-Acetyl-2-fluoro-4-methoxy-DL-phenylalanine | Diethyl α-acetamido-α-(2-fluoro-4-methoxybenzyl)-malonate | Not specified | Not specified |

| This compound | N-Acetyl-2-fluoro-4-methoxy-DL-phenylalanine | Deacetylation | 63% |

Genetic Code Expansion and Site-Specific Non-Canonical Amino Acid Incorporation

Genetic code expansion technology facilitates the site-specific incorporation of ncAAs into proteins in living organisms. oregonstate.edu This is achieved by repurposing a codon, typically a stop codon like UAG (amber), and developing a unique aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair that is orthogonal to the host's translational machinery. nih.govnih.gov This orthogonal pair works in concert to specifically recognize the ncAA and deliver it to the ribosome for incorporation at the designated codon. nih.gov

Engineering of Aminoacyl-tRNA Synthetases for this compound Recognition

The central challenge in incorporating a specific ncAA is the engineering of an aminoacyl-tRNA synthetase (aaRS) that can charge a tRNA with the desired amino acid while not recognizing any of the 20 canonical amino acids. nih.gov While specific studies detailing the engineering of an aaRS for this compound are not prominently available, the general methodology involves modifying the active site of an existing aaRS. nih.govfrontiersin.org

The process typically starts with an aaRS from a different species, such as the tyrosyl-tRNA synthetase (TyrRS) or phenylalanyl-tRNA synthetase (PheRS) from organisms like Methanocaldococcus jannaschii or yeast, which already possesses a degree of orthogonality in a host like E. coli. researchgate.netnih.govresearchgate.net The synthetase's active site is then subjected to mutagenesis to create a library of variants. oregonstate.edu This library is screened for mutants that can specifically charge the target ncAA, in this case, this compound. Selection strategies often involve a positive screen, where the incorporation of the ncAA activates a reporter gene (like GFP or an antibiotic resistance gene), and a negative screen to eliminate synthetases that recognize canonical amino acids. oregonstate.eduresearchgate.net For instance, researchers have successfully evolved the pyrrolysyl-tRNA synthetase (PylRS) to incorporate various phenylalanine analogs by mutating residues in the binding pocket to accommodate different substitutions on the phenyl ring. frontiersin.org A similar rational design or directed evolution approach would be necessary to create a synthetase specific for this compound.

Development of Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pairs for Fluorinated Phenylalanine Analogs

The successful incorporation of an ncAA requires an entire orthogonal system, comprising both the engineered synthetase and its cognate tRNA, which must not be recognized by the host's endogenous synthetases. nih.govnih.gov The development of such pairs for fluorinated phenylalanine analogs is well-established.

A landmark example involved the use of a yeast suppressor tRNA(Phe)/PheRS pair in E. coli to incorporate p-fluoro-phenylalanine (p-F-Phe). nih.gov In this system, the yeast tRNA(Phe) is not a substrate for E. coli synthetases, and the yeast PheRS does not charge E. coli tRNAs, thus establishing orthogonality. researchgate.netnih.gov The yeast tRNA's anticodon is mutated to recognize the amber stop codon (UAG), directing the incorporation of the ncAA at that specific site. researchgate.netnih.gov The specificity of this pairing is crucial for the fidelity of protein translation. oregonstate.edu Researchers are continually working to discover new orthogonal pairs to expand the toolkit for genetic code expansion, using computational methods and scalable screening techniques like tRNA Extension (tREX) to identify and validate new tRNA-aaRS pairs from a wide range of organisms. nih.govnih.gov These efforts provide a foundation for developing systems capable of incorporating a wider variety of ncAAs, including multi-substituted analogs like this compound. nih.gov

Evaluation of Translational Incorporation Efficiency of Non-Canonical Phenylalanine Analogs

The efficiency with which an ncAA is incorporated into a target protein is a critical factor for practical applications. Low efficiency can lead to truncated proteins and low yields of the desired modified protein. acs.org The translational efficiency is evaluated using various methods, such as luminescence-based assays, fluorescence reporters like Green Fluorescent Protein (GFP), or analysis by mass spectrometry. nih.govnih.gov

Studies have shown that the incorporation efficiency can vary significantly depending on the structure of the ncAA, the specific engineered aaRS/tRNA pair used, and the position of the target codon within the gene. nih.govnih.gov For example, in one study, the incorporation of p-fluoro-phenylalanine at an amber codon in DHFR protein reached 64-75% of the total protein translated at that site. nih.gov Another study developed a luminescence-based assay to rapidly assess the relative translation yield of 59 different ncAAs, categorizing them as having low (<30%), moderate (30-60%), or high (>60%) translation efficiency compared to phenylalanine. nih.gov The data below, adapted from such studies, illustrates the variable translational efficiencies of different phenylalanine analogs.

| Non-Canonical Amino Acid (NCAA) | Abbreviation | Relative Translational Efficiency (%) | Reference |

|---|---|---|---|

| N-acetyl-phenylalanine | AcF | 100% | nih.gov |

| N-chloroacetyl-phenylalanine | ClAcF | 68% | nih.gov |

| p-Fluoro-phenylalanine | p-F-Phe | 64-75% | nih.gov |

| L-3-chlorophenylalanine | - | ~38% | frontiersin.org |

This table presents a sample of reported translational efficiencies for different non-canonical phenylalanine analogs to illustrate the range of incorporation success. The efficiency is often relative to a standard amino acid or a specific experimental setup.

Protein Engineering and Functional Modulation with this compound

Incorporating fluorinated amino acids like this compound into proteins allows for the fine-tuning of their properties. The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can significantly alter a protein's structure, stability, and function in predictable ways. nih.gov

Impact on Protein Structure and Stability via Fluorinated Amino Acid Incorporation

One of the most well-documented effects of incorporating fluorinated amino acids is the enhancement of protein stability. nih.govacs.org Fluorocarbons are highly hydrophobic, and replacing hydrocarbon side chains with fluorinated versions can increase the hydrophobic driving force for protein folding. acs.org

Studies on various proteins have shown that incorporating analogs like hexafluoroleucine and pentafluorophenylalanine can significantly increase stability against thermal and chemical denaturation. nih.govnih.govacs.org For example, repacking the hydrophobic core of a 4-helix bundle protein with hexafluoroleucine resulted in a substantial increase in thermodynamic stability. acs.org This stabilization is attributed to the increased hydrophobicity and buried surface area of the fluorinated side chains, which fit into the protein core with minimal structural disruption. nih.govacs.org The introduction of fluorine can lead to more stable proteins, with stability gains of up to 0.35 kcal·mol⁻¹ per residue reported for some mutants. acs.org

| Protein | Incorporated Amino Acid | Effect on Stability (Compared to Non-Fluorinated Analog) | Reference |

|---|---|---|---|

| Protein G B1 Domain | (S)-pentafluorophenylalanine (Pff) | More stable than Phe variant | nih.govacs.org |

| Protein G B1 Domain | (S)-5,5,5,5',5',5'-hexafluoroleucine (Hfl) | More stable than Leu variant | nih.govacs.org |

| α4H (4-helix bundle) | Hexafluoroleucine | Enhanced stability against chemical and thermal denaturation | acs.org |

| GCN4 | Trifluoroleucine | Enhanced thermostability | youtube.com |

This table summarizes findings on how the incorporation of different fluorinated amino acids enhances protein stability.

Influence on Enzyme Activity and Substrate Specificity

For instance, fluorinated amino acids have been used as potential enzyme inhibitors and to modify the properties of peptides and enzymes. nih.gov The specific effects depend heavily on the position of the fluorine atom and the location of the substitution within the protein. nih.gov While direct studies on the influence of this compound on enzyme activity are not widely reported, research on other analogs provides insight. The incorporation of an electron-rich analog, 3-dimethylamino-phenylalanine, was used to enhance cation-π interactions, demonstrating how ncAAs can be used to probe and modulate specific molecular interactions that are key to enzyme function. acs.org Similarly, 2-Fluoro-D-phenylalanine is used in studies to modulate enzyme activity by influencing the conformation and function of proteins. chemimpex.com Therefore, incorporating this compound could be a valuable strategy for tuning enzyme catalysis, potentially by altering substrate binding or transition state stabilization through its unique electronic and steric properties.

Design of Proteins with Altered Catalytic Activities through Non-Canonical Amino Acid Integration

The incorporation of non-canonical amino acids (ncAAs) like this compound into proteins is a powerful strategy for engineering enzymes with novel or enhanced catalytic properties. nih.govnih.gov This approach, often termed genetic code expansion, allows for the introduction of chemical functionalities not found in the 20 canonical amino acids, thereby expanding the chemical diversity and catalytic potential of proteins. nih.govresearchgate.net The introduction of fluorinated amino acids, in particular, can modulate a protein's biophysical and chemical properties, including stability, hydrophobicity, and electronic environment, which can in turn influence its catalytic activity. nih.gov

The rationale behind using ncAAs to alter catalytic activity lies in their ability to modify the precise chemical environment of an enzyme's active site. nih.govwikipedia.org The active site is the region where substrate binding and the chemical reaction occur, and its properties are dictated by the arrangement of amino acid residues. wikipedia.org By replacing a canonical amino acid with an ncAA like this compound, researchers can introduce subtle yet significant changes. The fluorine atom, being highly electronegative, can alter local electrostatic interactions and the pKa of nearby residues, potentially influencing substrate binding or the catalytic mechanism itself. nih.gov The methoxy (B1213986) group can introduce steric bulk and alter hydrophobic interactions within the active site.

These targeted modifications can lead to enzymes with improved catalytic efficiency, altered substrate specificity, or even entirely new catalytic functions. nih.govnih.gov While specific studies detailing the incorporation of this compound to alter catalytic activity are not abundant in the provided search results, the principles of ncAA incorporation strongly support its potential in this area. The ability to site-specifically replace a native phenylalanine residue would allow for a detailed investigation of its role in catalysis and provide a means to fine-tune enzyme function. russelllab.org

Enzymatic Studies and Mechanistic Probes Utilizing this compound

The unique electronic and steric properties of this compound make it a valuable tool for investigating enzyme mechanisms and substrate specificity. By serving as an analog of the natural substrate, phenylalanine, this compound can provide insights into the active site architecture and catalytic processes of various enzymes.

Investigation of Phenylalanine Ammonia-Lyase Substrate Scope with Fluorinated Analogs

Phenylalanine ammonia-lyase (PAL) is a key enzyme in the phenylpropanoid pathway, catalyzing the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. nih.govwikipedia.org The substrate specificity of PAL is a subject of significant interest for both mechanistic understanding and biocatalytic applications. nih.govoup.com Studies have shown that PAL exhibits a broad substrate tolerance, accepting various fluorinated and chlorinated phenylalanine analogs. nih.govresearchgate.net This promiscuity allows for the synthesis of enantiomerically pure L-arylalanines. nih.gov

The kinetic parameters of PAL with different fluorinated phenylalanines provide insights into the enzyme's catalytic mechanism. nih.gov Research on PAL from parsley has shown that several fluoro- and chlorophenylalanines are good substrates. nih.gov The kinetic data from these studies are consistent with a proposed mechanism involving an electrophilic attack of the enzyme's methylidene-imidazolone (B12365479) cofactor on the aromatic ring of the substrate. nih.gov The introduction of a fluorine atom onto the phenyl ring can influence the electron density of the ring, thereby affecting the rate of this electrophilic attack and providing a means to probe the transition state of the reaction. While direct kinetic data for this compound with PAL is not available in the provided results, the established reactivity of other fluorinated analogs suggests its potential as a substrate to further elucidate the enzyme's mechanism and expand its synthetic utility.

| Substrate | Vmax (U mg⁻¹) | Km (mM) | Source |

| p-fluoro-CA | 0.25 | - | oup.com |

| p-trifluoromethyl-CA | 0.5 | - | oup.com |

| L-phenylalanine | - | 0.45 | researchgate.net |

| This compound | - | - | - |

Biosynthetic Pathway Elucidation and Metabolic Studies Involving 2-Fluoro-DL-phenylalanine

The use of fluorinated analogs of natural metabolites is a powerful technique for tracing metabolic pathways and understanding the biosynthesis of complex molecules. The fluorine atom acts as a unique spectroscopic marker, often detectable by ¹⁹F NMR, and its presence can influence the downstream metabolic fate of the compound.

Tracing the Bioconversion of Fluorinated Phenylalanine Analogs in Biological Systems (e.g., Fungi)

Fungi, such as those from the genus Cunninghamella, are known to metabolize a wide range of xenobiotics, including fluorinated compounds, often mimicking mammalian metabolism. nih.gov This makes them valuable models for studying the biotransformation of drugs and other foreign compounds. nih.gov The bioconversion of fluorinated phenylalanine analogs in fungi can provide insights into the enzymes involved in amino acid metabolism and the potential for generating novel fluorinated metabolites. mdpi.com

Studies have shown that fluorinated phenylalanine derivatives can be toxic to some fungal species, indicating their interaction with essential metabolic pathways. mdpi.com For instance, fluorophenylalanine can be converted to other toxic metabolites within the cell. mdpi.com While the specific bioconversion of this compound is not detailed, research on related compounds like L-[2-¹⁸F]fluorophenylalanine has demonstrated its anabolic metabolism in biological systems. nih.gov This suggests that this compound could similarly enter and be processed by cellular metabolic pathways, allowing researchers to trace its fate and identify the enzymes responsible for its transformation.

Insights into Halogenated Methoxybenzaldehyde Biosynthesis from Fluorinated Phenylalanine Precursors

The biosynthesis of aromatic compounds, such as 2-hydroxy-4-methoxybenzaldehyde (B30951) found in the roots of Hemidesmus indicus, is of significant interest. nih.gov The formation of this compound is believed to proceed through the phenylpropanoid pathway, starting from phenylalanine. nih.gov Feeding studies with isotopically labeled precursors are a common method to elucidate such biosynthetic routes.

By analogy, feeding an organism with this compound could provide valuable information about the biosynthesis of halogenated and methoxylated aromatic compounds. If the organism's enzymes can process this fluorinated analog, it might be converted into a fluorinated version of the natural product. The detection of such a fluorinated metabolite would provide strong evidence for the involvement of the phenylalanine pathway and offer insights into the substrate tolerance of the biosynthetic enzymes. While direct experimental evidence for this specific application with this compound is not present in the search results, the methodology is a standard and powerful approach in the study of natural product biosynthesis.

Conclusion

2-Fluoro-4-methoxy-DL-phenylalanine, as part of the broader class of fluorinated amino acids, exemplifies the power of chemical tools to expand our understanding and control of biological systems. The continued development of methods for synthesizing and incorporating such non-canonical amino acids will undoubtedly lead to further breakthroughs in protein engineering, drug discovery, and fundamental biological research.

Applications in Advanced Spectroscopic and Bioorthogonal Probing

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

NMR spectroscopy is a powerful technique for elucidating the structure, dynamics, and interactions of biomolecules at an atomic level. The incorporation of fluorinated amino acids can significantly enhance the capabilities of NMR in studying proteins.

The fluorine-19 (¹⁹F) nucleus is an excellent probe for NMR studies due to several advantageous properties. ucla.edu It has a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of protons (¹H). scholaris.caucla.edu Crucially, fluorine is virtually absent in biological systems, which means that ¹⁹F-NMR spectra of proteins labeled with fluorinated amino acids are free from background signals. acs.orgresearchgate.net

The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its local environment, with a chemical shift range over 100 times larger than that of ¹H. nih.govacs.org This sensitivity makes it a powerful tool for detecting subtle changes in protein conformation, ligand binding, and solvent exposure. nih.govacs.org When a fluorinated phenylalanine analog like 2-Fluoro-4-methoxy-DL-phenylalanine is incorporated into a protein, the ¹⁹F chemical shift of the fluoro-substituent provides a detailed report on its immediate surroundings within the protein structure. For instance, changes in the local van der Waals interactions and electrostatic fields upon protein folding or ligand binding can lead to significant changes in the ¹⁹F chemical shift. nih.gov

The general strategy involves the biosynthetic incorporation of the fluorinated amino acid into a protein of interest, often in bacterial expression systems. nih.gov This allows for the production of proteins where specific phenylalanine residues are replaced by their fluorinated counterparts. Subsequent ¹⁹F-NMR analysis can then be used to map conformational changes across the protein. nih.gov Although direct studies on this compound are not extensively documented, research on other fluorinated phenylalanine analogs, such as 3-fluorophenylalanine and 4-fluorophenylalanine, has demonstrated the utility of this approach. acs.orgnih.gov

Table 1: Properties of Nuclei Commonly Used in Protein NMR

| Nucleus | Spin | Natural Abundance (%) | Relative Sensitivity |

| ¹H | ½ | 99.98 | 100 |

| ¹³C | ½ | 1.1 | 1.76 |

| ¹⁵N | ½ | 0.37 | 0.10 |

| ¹⁹F | ½ | 100 | 83 |

This table is generated based on general knowledge and data from cited sources.

The conformation of amino acid side chains plays a critical role in protein structure and function. The torsional angles of the side chain, particularly χ1, define its spatial orientation. The introduction of substituents on the phenyl ring of phenylalanine can influence these rotational profiles. In the case of this compound, both the fluorine atom at the ortho position and the methoxy (B1213986) group at the para position can exert steric and electronic effects that may alter the preferred side-chain conformation compared to native phenylalanine.

NMR spectroscopy, in conjunction with theoretical calculations, is a primary tool for determining these conformational preferences. nih.gov Karplus equations, which correlate vicinal coupling constants (³J-couplings) to dihedral angles, can be used to determine the χ1 torsion angle. nih.gov While specific studies on the rotational profile of this compound are limited, research on other fluorinated phenylalanines provides a framework for how such analyses would be conducted. nih.gov The electronic properties of the fluorine and methoxy substituents can also influence the rotational barrier of the phenyl ring, which can be probed by advanced NMR techniques. Understanding these conformational nuances is essential for accurately interpreting the structural implications of incorporating this non-canonical amino acid into a peptide or protein. nih.gov

Table 2: Representative Torsion Angles in Phenylalanine

| Torsion Angle | Atoms Defining the Angle | Description |

| φ (phi) | C'-N-Cα-C' | Backbone dihedral angle |

| ψ (psi) | N-Cα-C'-N | Backbone dihedral angle |

| ω (omega) | Cα-C'-N-Cα | Peptide bond dihedral angle |

| χ1 (chi1) | N-Cα-Cβ-Cγ | Side-chain dihedral angle |

| χ2 (chi2) | Cα-Cβ-Cγ-Cδ1 | Side-chain dihedral angle |

This table describes the key torsion angles for the phenylalanine residue.

Bioorthogonal Chemistry Applications for Molecular Labeling and Imaging

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The development of non-canonical amino acids with bioorthogonal functionalities has opened up new avenues for labeling and imaging biomolecules in their native environment.

While this compound itself does not possess a classic bioorthogonal handle, its structure can be modified to include one. A bioorthogonal handle is a functional group that is inert to biological molecules but can selectively react with a complementary partner. Common bioorthogonal handles include azides, alkynes, and strained alkenes or alkynes.

An analog of this compound could be synthesized to include, for example, an azido (B1232118) group, often introduced at the para position of the phenyl ring, or an ethynyl (B1212043) (alkyne) group. The presence of the fluorine and methoxy groups could potentially modulate the reactivity and stability of the bioorthogonal handle. The design of such analogs would need to consider the steric and electronic effects of all substituents to ensure that the resulting amino acid can be efficiently incorporated into proteins by the cellular machinery and that the bioorthogonal reaction proceeds with high efficiency and selectivity.

Once an analog of this compound bearing a bioorthogonal handle is incorporated into a protein, it can be subjected to bioorthogonal ligation reactions.

Click Chemistry : If the analog contains an azide (B81097) or an alkyne, it can undergo a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), the cornerstone reactions of "click chemistry." These reactions are highly efficient, specific, and can be performed under biocompatible conditions. This would allow for the attachment of a wide range of reporter molecules, such as fluorophores for imaging or affinity tags for purification, to the protein of interest.

Inverse-Electron-Demand Diels-Alder (iEDDA) Reactions : An alternative and very rapid bioorthogonal reaction is the iEDDA reaction between a strained alkene or alkyne (such as a norbornene or trans-cyclooctene) and a tetrazine. An analog of this compound could be designed to incorporate one of these dienophiles. The subsequent reaction with a tetrazine-functionalized probe would enable rapid labeling of the target protein. The fluorine and methoxy substituents might influence the kinetics of the Diels-Alder reaction, a factor that would need to be considered in the design of the system.

Photochemical cross-linking is a powerful technique for identifying protein-protein and protein-nucleic acid interactions. This method typically involves the incorporation of a non-canonical amino acid containing a photoactivatable group into a protein. Upon exposure to UV light, this group forms a highly reactive intermediate that can covalently bond with nearby molecules.

While this compound is not inherently photo-reactive in a way that is useful for cross-linking, it could be modified to include a photoactivatable moiety. Common photo-cross-linking groups that could be incorporated into a phenylalanine analog include benzophenones and phenyl azides. For example, a benzophenone (B1666685) group could be attached to the phenyl ring of a modified this compound. The resulting amino acid, when incorporated into a protein and irradiated with UV light, would generate a reactive triplet ketone that can abstract a hydrogen atom from a neighboring molecule, leading to a covalent cross-link. The fluorine and methoxy groups could potentially fine-tune the photochemical properties of the cross-linker.

Development of Fluorescent Probes and Tags Incorporating Fluorinated Phenylalanine Analogs

The strategic incorporation of fluorine into amino acids represents a powerful tool in chemical biology, enabling the development of sophisticated probes and tags for advanced spectroscopic and bioorthogonal applications. mpg.deresearchgate.net Fluorinated phenylalanine analogs, in particular, have garnered significant attention due to the unique properties conferred by the fluorine atom, which is nearly absent in biological systems. nih.gov This bioorthogonality makes the 19F nucleus an exceptional probe for nuclear magnetic resonance (NMR) spectroscopy, allowing for the study of protein structure, dynamics, and ligand interactions with minimal background interference. nih.gov The introduction of fluorine can also modulate the electronic and steric properties of the amino acid side chain, influencing protein stability and interactions. mpg.deresearchgate.net

The development of fluorescent probes based on fluorinated phenylalanines leverages the sensitivity of the fluorine atom's environment to changes in its surroundings. While phenylalanine itself is not intrinsically fluorescent, its derivatives can be incorporated into systems where their modified electronic properties contribute to or influence a fluorescent reporter group. The specific placement of fluorine atoms on the phenyl ring can fine-tune the spectroscopic properties of such probes.

Detailed research into various fluorinated phenylalanine analogs has provided insights into their potential as building blocks for fluorescent probes. For instance, studies on proton-bound dimers of side-chain fluorinated phenylalanines using cryogenic gas-phase infrared spectroscopy have revealed how the position of the fluorine atom affects intermolecular interactions. mpg.deresearchgate.net This level of understanding is crucial for the rational design of probes where specific interactions are required for a fluorescent response.

While extensive research data on this compound as a fluorescent probe is not widely available in the reviewed literature, its structural motifs—a fluorine atom and a methoxy group on the phenyl ring—suggest potential for such applications. The methoxy group, being an electron-donating group, and the fluorine atom, an electron-withdrawing group, would collectively influence the electronic distribution of the aromatic ring. This altered electronic landscape can be exploited in the design of environmentally sensitive fluorescent probes.

The table below summarizes the properties of related fluorinated phenylalanine analogs and their application in spectroscopic studies, which can serve as a basis for predicting the potential of this compound in similar contexts.

| Compound Name | Spectroscopic Application | Key Research Finding |

| 2-Fluoro-L-phenylalanine | Cryogenic gas-phase infrared spectroscopy | In protonated dimers, it forms charge-solvated structures where the two amino acids interact via their ammonium (B1175870) and amine functions. mpg.deresearchgate.net Exceptionally short NH+···F hydrogen bonds have been observed. fu-berlin.de |

| 3-Fluoro-L-phenylalanine | Cryogenic gas-phase infrared spectroscopy | Similar to the 2-fluoro analog, it forms charge-solvated structures in proton-bound dimers. mpg.deresearchgate.net |

| 4-Fluoro-L-phenylalanine | Cryogenic gas-phase infrared spectroscopy | Also forms charge-solvated structures in proton-bound dimers. mpg.deresearchgate.net The cation–π interaction is the prevailing attractive force, directing the NH3+ group towards the center of the phenyl ring. fu-berlin.de |

| Pentafluoro-L-phenylalanine | Cryogenic gas-phase infrared spectroscopy | In contrast to monofluorinated analogs, its proton-bound dimer forms multiple charge-solvated and salt-bridged structures due to a significant reduction in the electron density of the aromatic system. mpg.deresearchgate.net |

The incorporation of these non-canonical amino acids into proteins is often achieved through residue-specific or site-specific methods. acs.org The pyrrolysyl-tRNA synthetase/tRNA pair is a notable system that has been engineered to incorporate a variety of unnatural amino acids, including fluorinated phenylalanine derivatives, into proteins in both bacterial and eukaryotic cells. acs.orgnih.gov This technology opens the door to site-specifically introducing a fluorinated phenylalanine analog, which could serve as a 19F NMR probe or a component of a larger fluorescent tag, into a protein of interest. nih.gov

The development of "turn-on" fluorescent probes, which exhibit fluorescence only upon a specific biological event, is a particularly exciting area. rsc.org While not yet demonstrated for this compound, the principles of bioorthogonal chemistry, such as the Staudinger ligation or tetrazine ligations, could be applied. acs.orgacs.org For example, a derivative of this compound could be synthesized to contain a bioorthogonal handle. This engineered amino acid could then be incorporated into a protein and subsequently reacted with a fluorophore-containing probe in a highly specific manner. The local environment of the fluorinated and methoxy-substituted phenyl ring could then influence the quantum yield of the attached fluorophore, providing a fluorescent readout of protein conformation or binding events.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies of Molecular Structure and Electronic Properties of Fluorinated Phenylalanine Derivatives

Quantum chemical studies, particularly those involving fluorinated phenylalanine derivatives, are crucial for understanding how the introduction of fluorine atoms alters the fundamental properties of the amino acid. nih.gov Fluorine's high electronegativity and small size can significantly modulate acidity, basicity, hydrophobicity, and molecular conformation. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is frequently employed to predict the molecular properties and reactivity of fluorinated amino acids.

Table 1: Example of DFT Calculation Parameters for Phenylalanine Derivatives

| Parameter | Value/Method |

| Functional | B3LYP |

| Basis Set | 6-31G* |

| Solvation Model | SMD (Solvation Model based on Density) |

| System Studied | Diphenylalanines |

This table represents typical parameters used in DFT studies of similar compounds and is for illustrative purposes.

Conformational Analysis and Energy Landscapes

The substitution of hydrogen with fluorine can lead to distinct conformational preferences in phenylalanine derivatives. These changes arise from altered steric and electronic interactions within the molecule.

Conformational analysis helps in identifying the most stable three-dimensional arrangements of the molecule, known as conformers. By calculating the energy of different conformers, an energy landscape can be constructed, which maps the potential energy of the molecule as a function of its geometry. Studies on fluorinated diphenylalanines have shown that intramolecular hydrogen bonding between the ammonium (B1175870) group and the amide carbonyl restricts the geometry of the H₃N⁺–CH–C(O) group. acs.org Computational studies exploring the rotational profile around the N-C bonds are essential to understand the conformational possibilities. nih.gov

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov This technique allows for the investigation of dynamic processes such as protein-ligand binding and the influence of solvent on molecular structure. nih.govacs.org

Solvent-Bridged Structures and Their Significance in Fluorinated Phenylalanine Systems

In solution, the interactions between a molecule and the surrounding solvent are critical. For fluorinated phenylalanine derivatives, which often exist as zwitterions in solution, solvent molecules like water can form bridges between the charged groups of the amino acid. nih.gov

Research has highlighted the importance of these solvent-bridged structures. For example, in fluorinated diphenylalanines, a water or alcohol molecule can bridge the ammonium and carboxylate groups, forming a solvent-separated ion pair (H₂N–H)⁺···O(R)–H···(OCO)⁻. nih.gov This bridging imposes significant constraints on the molecule's geometry. nih.gov Computational studies have demonstrated that specific water solvation can make a water-bridged ion pair the most stable and dominant conformation for certain fluorinated diphenylalanines. acs.orgnih.gov This preorganization in solution is believed to be important for subsequent crystallization processes. acs.orgnih.gov

Protein-Ligand Binding Simulations with Phenylalanine Analogs

Understanding how fluorinated phenylalanine analogs interact with proteins is crucial for their application in drug design and protein engineering. MD simulations are a key tool for predicting and analyzing these binding events. acs.orgrsc.org

These simulations can predict the binding site of phenylalanine analogs within a protein and estimate the relative binding energies. acs.org A common computational protocol involves initial docking of the ligand to the protein, followed by MD simulations to refine the complex's structure and calculate binding energies, often using methods like the Poisson-Boltzmann or Generalized Born surface area (MM/PBSA and MM/GBSA) to account for solvation effects. nih.govacs.org Studies have shown that fluorination can alter the electrostatic potential of the aromatic ring, which in turn affects cation-π interactions that are often important for protein-ligand binding. nih.gov For example, increasing the number of fluorine substitutions leads to a decrease in the electrostatic potential for π interactions. nih.gov

Table 2: Common Steps in Protein-Ligand Binding Simulations

| Step | Description |

| 1. System Preparation | The initial 3D structures of the protein and the ligand (e.g., a phenylalanine analog) are prepared. This includes adding hydrogen atoms and ensuring correct protonation states. nih.gov |

| 2. Docking | The ligand is placed into the protein's binding site using a docking program to generate initial poses. acs.org |

| 3. Molecular Dynamics | The protein-ligand complex is simulated in a solvent environment (e.g., water) over time to observe its dynamic behavior and stability. nih.govnih.gov |

| 4. Binding Free Energy Calculation | Post-simulation analysis is performed to calculate the binding free energy, which indicates the affinity of the ligand for the protein. nih.gov |

Prediction of Spectroscopic Signatures (e.g., UV-Vis, Vibrational Spectra)

Computational methods can predict the spectroscopic signatures of molecules, which can then be compared with experimental data to validate the computational model or to help interpret experimental spectra.

For fluorinated phenylalanine derivatives, DFT and other quantum chemical methods can be used to calculate vibrational frequencies (infrared and Raman spectra) and electronic transitions (UV-Vis spectra). researchgate.net The calculated spectra are sensitive to the molecular geometry and electronic structure. For instance, the vibrational modes of the amine and carboxylic acid groups are characteristic of the zwitterionic, cationic, or anionic state of the amino acid. researchgate.net Comparing calculated spectra for different potential conformations with experimental results can help to identify the dominant structures present in a sample. acs.org

Theoretical Insights into Reaction Mechanisms Involving Fluorinated Organic Compounds

Computational chemistry provides a powerful lens through which to understand the intricate reaction mechanisms of fluorinated organic compounds. While specific theoretical studies focusing exclusively on 2-Fluoro-4-methoxy-DL-phenylalanine are not extensively available in the public domain, we can extrapolate valuable insights from computational analyses of structurally related fluorinated aromatic amino acids and other fluorinated organic molecules. These theoretical investigations, often employing Density Functional Theory (DFT), offer a detailed picture of the electronic effects of fluorine substitution and its influence on reaction pathways.

The introduction of a fluorine atom to an aromatic ring, as seen in this compound, significantly alters the molecule's electronic properties. The high electronegativity of fluorine exerts a strong inductive effect, withdrawing electron density from the aromatic ring. This effect can influence the reactivity of the compound in various chemical transformations.

Theoretical studies on fluorinated aromatic compounds often focus on the activation of the carbon-fluorine (C-F) bond, which is notoriously strong and unreactive. dntb.gov.uachem8.org Computational models can predict the energy barriers for C-F bond cleavage under different catalytic conditions, providing insights into the feasibility of various synthetic transformations. researchgate.net For instance, DFT calculations have been instrumental in elucidating the mechanisms of nickel-catalyzed cross-coupling reactions of aryl fluorides, which are crucial for the synthesis of complex fluorinated molecules. chem8.org

Furthermore, computational analysis helps in understanding non-covalent interactions involving fluorine. The fluorine atom can participate in various weak interactions, such as hydrogen bonds and C-F···π interactions, which can play a crucial role in controlling the conformation of molecules and their packing in the solid state. acs.org Experimental and computational studies on ortho-fluorinated 2-phenylethylamine, a related structure, have demonstrated how fluorine substitution impacts conformational flexibility and non-covalent interactions within a hydrated cluster. nih.gov

In the context of amino acids, theoretical studies can predict how fluorination affects their conformational preferences and interactions within a peptide or protein. nih.govresearchgate.net For example, DFT calculations on dipeptides containing fluorinated amino acids can reveal the stability of different secondary structures, such as β-turns. nih.gov While direct data for this compound is scarce, the principles derived from these theoretical studies on other fluorinated amino acids are applicable. acs.org

The following tables summarize typical data obtained from computational studies on fluorinated organic compounds, illustrating the kind of insights that could be derived for this compound if such specific studies were available.

Table 1: Calculated Properties of Fluorinated Aromatic Compounds from DFT Studies

| Property | Typical Value/Observation | Significance in Reaction Mechanisms |

| C-F Bond Dissociation Energy | High | Indicates the stability of the C-F bond and the energy required for its activation. chem8.org |

| Mulliken Atomic Charges | Negative charge on Fluorine, Positive charge on adjacent Carbon | Highlights the polar nature of the C-F bond, influencing nucleophilic and electrophilic attacks. |

| HOMO-LUMO Energy Gap | Generally large | Relates to the chemical reactivity and electronic excitation properties of the molecule. mdpi.com |

| NBO Analysis (Natural Bond Orbital) | Strong polarization of the C-F bond orbital towards Fluorine | Provides a quantitative measure of the bond's ionic character and its susceptibility to cleavage. nih.gov |

Table 2: Theoretical Data on Reaction Barriers for C-F Activation

| Reaction Type | Catalyst/Reagent | Activation Energy (kcal/mol) - Representative Range | Mechanistic Insight |

| Oxidative Addition | Ni(0) complex | 15 - 25 | Key step in many cross-coupling reactions, showing the feasibility of C-F bond cleavage by a metal center. chem8.org |

| Hydrodefluorination | Zirconocene dihydride | Varies with substrate | Elucidates pathways for the replacement of fluorine with hydrogen, often involving radical or dual mechanisms. nih.govacs.org |

| Nucleophilic Aromatic Substitution | Strong Nucleophile | > 30 (uncatalyzed) | Highlights the high energy barrier for direct displacement of fluoride, necessitating catalytic approaches. |

Structure Activity Relationship Sar Studies and Analog Design

Design and Synthesis of 2-Fluoro-4-methoxy-DL-phenylalanine Derivatives for SAR Elucidation

The design of derivatives of this compound for SAR studies typically involves systematic modifications of the core structure. These modifications can include altering the substituents on the phenyl ring, changing the nature of the amino or carboxylic acid groups, or introducing different functional groups at various positions. The goal is to probe the effects of electronic properties, steric bulk, and hydrogen bonding potential on biological interactions.

The synthesis of these derivatives often starts from commercially available precursors, such as substituted benzaldehydes or other functionalized aromatic compounds. A common synthetic route to phenylalanine analogs is the Erlenmeyer-Plöchl reaction, which can be adapted for the synthesis of fluorinated and methoxylated derivatives. nih.gov For instance, the synthesis could commence with 2-fluoro-4-methoxybenzaldehyde, which is then condensed with N-acetylglycine to form an azlactone. Subsequent reduction and hydrolysis of the azlactone yield the desired this compound. nih.gov

To generate a library of analogs for SAR studies, variations can be introduced at different stages of the synthesis. For example, by starting with different substituted benzaldehydes, a range of derivatives with diverse electronic and steric properties on the phenyl ring can be produced. The table below outlines a hypothetical set of derivatives designed to probe the SAR of this compound.

| Compound ID | R1 (Position 2) | R2 (Position 4) | Modification Rationale |

| Parent | F | OCH3 | Parent compound for baseline activity. |

| Analog 1 | H | OCH3 | To assess the effect of the fluorine atom. |

| Analog 2 | F | OH | To evaluate the effect of the methoxy (B1213986) group versus a hydroxyl group. |

| Analog 3 | F | H | To understand the contribution of the methoxy group. |

| Analog 4 | Cl | OCH3 | To compare the effect of a different halogen at the 2-position. |

| Analog 5 | F | OCF3 | To investigate the effect of a trifluoromethoxy group for altered electronics and lipophilicity. |

This table presents a hypothetical set of analogs for illustrative SAR study purposes.

The synthesis of such analogs may require multi-step procedures, and purification is often achieved using techniques like column chromatography and recrystallization. Characterization of the final products is typically performed using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm their structures.

Evaluation of Substituent Effects on Biological Activity and Interaction Profiles

Once a library of this compound derivatives has been synthesized, the next step is to evaluate their biological activity. The choice of biological assay depends on the intended research goal. For example, if the aim is to develop enzyme inhibitors, the derivatives would be tested for their ability to inhibit the target enzyme. The results of these assays provide the data needed to establish an SAR.

The introduction of fluorine into a molecule can significantly alter its properties. Due to its high electronegativity and small size, fluorine can modulate the acidity or basicity of nearby functional groups, influence molecular conformation, and enhance metabolic stability by blocking sites of oxidative metabolism. beilstein-journals.orgnih.gov The methoxy group, on the other hand, is an electron-donating group that can also participate in hydrogen bonding and influence lipophilicity.

The following data table illustrates a hypothetical SAR for a series of this compound derivatives tested for their inhibitory activity against a specific enzyme.

| Compound ID | R1 (Position 2) | R2 (Position 4) | IC50 (µM) | Interpretation of Substituent Effect |

| Parent | F | OCH3 | 15 | Baseline activity. |

| Analog 1 | H | OCH3 | 50 | The fluorine at the 2-position is important for activity. |

| Analog 2 | F | OH | 10 | The hydroxyl group is slightly more favorable than the methoxy group, possibly due to enhanced hydrogen bonding. |

| Analog 3 | F | H | 80 | The 4-methoxy group is crucial for maintaining activity. |

| Analog 4 | Cl | OCH3 | 25 | Chlorine at the 2-position is less effective than fluorine, suggesting steric or electronic intolerance. |

| Analog 5 | F | OCF3 | 5 | The trifluoromethoxy group significantly enhances potency, likely due to favorable electronic and lipophilic properties. |

This table presents hypothetical data to illustrate SAR principles.

The presence of a fluorine atom at the 2-position appears to be beneficial for activity, as its removal in Analog 1 leads to a significant decrease in potency.

The substituent at the 4-position is also critical. Replacing the methoxy group with a hydrogen atom (Analog 3 ) drastically reduces activity.

The nature of the substituent at the 4-position can be fine-tuned to improve activity. The hydroxyl group in Analog 2 shows a slight improvement, while the trifluoromethoxy group in Analog 5 results in a substantial increase in potency. This suggests that both hydrogen bonding capacity and electronic effects at this position are important determinants of activity.

The type of halogen at the 2-position matters, with fluorine being superior to chlorine (Analog 4 ), which could be due to the smaller size and higher electronegativity of fluorine.

Rational Design of Modified Phenylalanine Analogs for Specific Research Goals

The insights gained from SAR studies are invaluable for the rational design of new phenylalanine analogs with specific research goals in mind. By understanding which structural features are critical for activity and which can be modified, researchers can design new compounds with improved properties, such as enhanced potency, greater selectivity for a particular biological target, or improved pharmacokinetic profiles. nih.gov

For instance, based on the hypothetical SAR data presented above, if the goal is to design a highly potent inhibitor, further modifications could be focused on the 4-position of the phenyl ring, exploring other electron-withdrawing groups or substituents that can act as hydrogen bond acceptors. The finding that the 2-fluoro substituent is important would be retained in future designs.

The rational design process is often iterative. New analogs are designed based on existing SAR data, then synthesized and tested. The new data is then used to refine the SAR model, leading to the design of the next generation of compounds. This cycle continues until an analog with the desired properties is identified.

Furthermore, the incorporation of these rationally designed non-canonical amino acids into peptides and proteins can be a powerful tool to probe and modulate biological function. ebi.ac.uk The specific placement of a this compound analog within a peptide sequence could be used to study protein folding, stability, and protein-protein interactions.

Future Research Directions and Emerging Applications of 2 Fluoro 4 Methoxy Dl Phenylalanine

Expansion of Genetic Code for Novel Fluorinated Amino Acid Incorporation

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful tool in chemical biology and protein engineering. A key future direction for 2-Fluoro-4-methoxy-DL-phenylalanine lies in the expansion of the genetic code to enable its programmed insertion into a polypeptide chain. This would allow researchers to precisely place this analog at any desired position within a protein.

Current methodologies for incorporating ncAAs, such as other fluorinated phenylalanine analogs, rely on the creation of orthogonal aminoacyl-tRNA synthetase/tRNA pairs. nih.govnih.gov For example, a yeast suppressor tRNA(Phe)/phenylalanyl-tRNA synthetase pair has been successfully used in E. coli for the site-directed incorporation of p-fluoro-phenylalanine. nih.gov Future research will likely involve the directed evolution or rational design of an aminoacyl-tRNA synthetase that specifically recognizes this compound while ignoring endogenous amino acids. nih.gov Success in this area would allow for the production of proteins with unique functionalities, where the fluorine atom can serve as a sensitive ¹⁹F-NMR probe and the methoxy (B1213986) group can alter local polarity and interactions. The development of robust systems for incorporating this and other polysubstituted phenylalanine analogs in both bacterial and mammalian cells will be crucial for advancing their application. nih.gov

Integration into Multi-component Biological Systems

A significant frontier in biochemistry is the study of proteins within their native environment—the cell. The incorporation of fluorinated amino acids is a promising strategy for in-cell NMR studies, as the ¹⁹F nucleus provides a clear spectroscopic window with no background signal. nih.gov Introducing this compound into a target protein could enable the monitoring of its structural changes, dynamics, and interactions within complex, multi-component biological systems like the cellular cytoplasm. nih.govnih.gov

Furthermore, the introduction of fluorine can modulate a protein's physicochemical properties, including its stability, folding, and interactions with other biomolecules. nih.gov The combined electronic effects of the electron-withdrawing fluorine and electron-donating methoxy group on the aromatic ring of this compound could uniquely influence cation-π and other non-covalent interactions that govern protein-protein or protein-ligand binding. nih.gov Future studies will likely focus on integrating proteins containing this analog into cellular pathways to dissect molecular recognition events in real-time and to engineer proteins with enhanced stability or novel binding specificities for therapeutic or biotechnological purposes. numberanalytics.comnih.gov

Advanced Bioconjugation Strategies Utilizing Fluorinated Phenylalanine Analogs

Bioconjugation, the covalent linking of molecules for a specific purpose, is a cornerstone of drug development, diagnostics, and materials science. While the phenylalanine side chain is not typically used for bioconjugation, the unique properties of fluorinated analogs could inspire novel ligation strategies. The fluorine and methoxy groups on this compound are not directly reactive under typical bioconjugation conditions, but their influence on the aromatic ring's electronics could be exploited in future strategies.

Research into advanced bioconjugation methods includes the development of chemoselective reactions that target specific amino acid residues. For instance, phenyl-1,2,4-triazoline-3,5-diones (PTADs) have been shown to react selectively with tyrosine residues. nih.gov Future work could explore whether the modified electronic nature of the phenyl ring in this compound could enable novel, selective chemical reactions that are not possible with natural aromatic amino acids. This could involve developing new prosthetic groups or catalysts that recognize the unique electronic signature of this fluorinated analog, paving the way for highly specific labeling and modification of proteins for applications in imaging and drug delivery.

Development of Novel Computational Models for Phenylalanine Analog Interactions

As new amino acid analogs are developed, the ability to predict their impact on protein structure and function becomes increasingly important. Computational modeling provides a powerful tool for this purpose, but its accuracy depends on the quality of the underlying force fields and algorithms. A significant future research direction is the development of novel computational models specifically parameterized for fluorinated phenylalanine analogs like this compound.

These models would need to accurately capture the unique electronic properties conferred by the fluorine and methoxy substituents, including their effects on aromatic stacking, cation-π interactions, and local polarity. nih.govnih.gov Studies have already begun to use computational approaches to understand how missense mutations in phenylalanine hydroxylase affect its structure and lead to disease, and similar methods can be applied to proteins containing unnatural analogs. researchgate.net By developing and validating specific parameters for this compound within molecular dynamics simulation packages, researchers could perform in silico predictions of its influence on protein stability, dynamics, and binding affinities. nih.govresearchgate.net This would accelerate the rational design of novel proteins with desired properties and provide deeper insights into the fundamental forces governing protein structure.

Q & A

Q. What synthetic methodologies are reported for 2-fluoro-4-methoxy-DL-phenylalanine, and how do reaction conditions influence yield and purity?

Answer: Synthesis typically involves fluorination and methoxylation of phenylalanine derivatives. Key steps include:

- Fluorination : Electrophilic aromatic substitution using fluorinating agents (e.g., Selectfluor®) on a tyrosine or phenylalanine precursor under anhydrous conditions .

- Methoxylation : O-methylation of hydroxyl groups using methyl iodide or dimethyl sulfate in alkaline media (e.g., NaH/DMF) .

- Racemic Mixture : DL-enantiomers are often synthesized via non-stereoselective routes, requiring post-synthesis chiral resolution .

Q. Critical Parameters :

Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?

Answer:

- HPLC-MS/MS : Quantifies purity and detects fluorinated/methoxylated byproducts (e.g., using C18 columns with acetonitrile/water + 0.1% formic acid) .

- NMR : ¹⁹F-NMR identifies fluorine substitution patterns (δ -110 to -120 ppm for aromatic-F) . ¹H-NMR confirms methoxy group integration (singlet at δ 3.8 ppm) .

- Chiral Analysis : Polarimetry or chiral HPLC distinguishes D/L enantiomers (retention time differences >2 min) .

Q. Common Pitfalls :

Q. What model systems are used to study the biological incorporation of this compound?

Answer:

- Bacterial Systems : E. coli auxotrophic strains (e.g., Phe⁻) assess uptake and toxicity. Fluorinated analogs often inhibit growth at >1 mM concentrations .

- Enzymatic Assays : Phenylalanine hydroxylase (PAH) activity measured via competitive inhibition (IC₅₀ values: 10–50 µM for fluorinated analogs) .

- Cell-Free Systems : Radiolabeled (¹⁴C/³H) this compound tracks incorporation into peptides using in vitro translation kits .

Advanced Research Questions

Q. How do enantiomeric (D vs. L) forms of 2-fluoro-4-methoxy-phenylalanine affect metabolic pathways, and what resolution strategies are effective?

Answer:

Q. Data Contradictions :

Q. What are the challenges in quantifying trace-level this compound in complex matrices (e.g., serum, cell lysates)?

Answer:

- Matrix Effects : Co-eluting amino acids (e.g., phenylalanine) suppress ionization in LC-MS/MS. Mitigation:

- Derivatization with AccQ-Tag™ to enhance sensitivity .

- MRM transitions: m/z 228 → 166 (quantifier) and 228 → 123 (qualifier) .

- Fluorine-Specific Detection : ¹⁹F-NMR (500 MHz) detects ≥10 µM concentrations but requires deuterated solvents .

Q. How does the 4-methoxy group influence the stability and reactivity of 2-fluoro-phenylalanine derivatives under physiological conditions?

Answer:

- Stability : Methoxy groups reduce oxidative degradation (t₁/₂: 48 h in PBS vs. 12 h for non-methoxy analogs) .

- Reactivity : Electron-donating methoxy groups decrease electrophilic aromatic substitution rates (e.g., nitration requires HNO₃/H₂SO₄ at 50°C) .

- Biological Impact : Enhanced membrane permeability due to increased hydrophobicity (logP: 1.2 vs. 0.8 for 4-hydroxy analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.